molecular formula C16H11Cl5N4O3S B11706340 2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide

2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11706340
M. Wt: 516.6 g/mol
InChI Key: NXHAFUJDBOPOGX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and a nitro group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with 3-nitroaniline and a carbothioylating agent under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

2,4-dichloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide can be compared with other similar compounds, such as:

    2,4-dichloro-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide: This compound has bromine atoms instead of nitro groups, leading to different reactivity and applications.

    2,4-dichloro-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide: Similar structure but with different halogen substitutions, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific combination of halogen and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11Cl5N4O3S

Molecular Weight

516.6 g/mol

IUPAC Name

2,4-dichloro-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H11Cl5N4O3S/c17-8-4-5-11(12(18)6-8)13(26)23-14(16(19,20)21)24-15(29)22-9-2-1-3-10(7-9)25(27)28/h1-7,14H,(H,23,26)(H2,22,24,29)

InChI Key

NXHAFUJDBOPOGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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